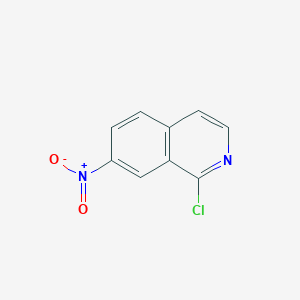
1-Chloro-7-nitroisoquinoline
概要
説明
1-Chloro-7-nitroisoquinoline is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . This compound is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a nitro group at the seventh position on the isoquinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
1-Chloro-7-nitroisoquinoline can be synthesized through several methods. One common synthetic route involves the reaction of 7-nitroisoquinoline with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then cooled, and the product is extracted using dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO3) solution . Another method involves the reaction of 1-chloro-5/7-nitroisoquinolines with N-methyl piperazine in dimethylformamide (DMF) at 100°C for three hours . Industrial production methods typically involve multi-step reactions with various reagents and conditions to achieve high yields and purity.
化学反応の分析
1-Chloro-7-nitroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include DMF, DCM, NaHCO3, and various catalysts. Major products formed from these reactions include substituted isoquinolines and reduced derivatives .
科学的研究の応用
1-Chloro-7-nitroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving isoquinoline derivatives.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including dyes and pigments
作用機序
The mechanism of action of 1-Chloro-7-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The chlorine and nitro groups on the isoquinoline ring influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
類似化合物との比較
1-Chloro-7-nitroisoquinoline can be compared with other similar compounds, such as:
1-Chloro-5-nitroisoquinoline: Similar structure but with the nitro group at the fifth position.
7-Chloro-1-nitroisoquinoline: Similar structure but with the chlorine and nitro groups swapped.
1-Bromo-7-nitroisoquinoline: Similar structure but with a bromine atom instead of chlorine.
特性
IUPAC Name |
1-chloro-7-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIRABLPBGPANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
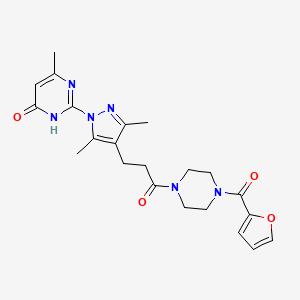
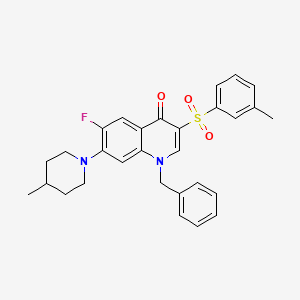

![2-ETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2805209.png)

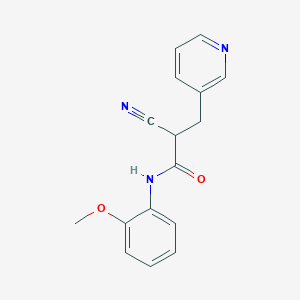

![3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2805213.png)
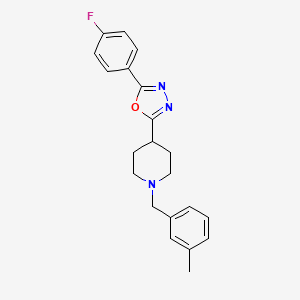
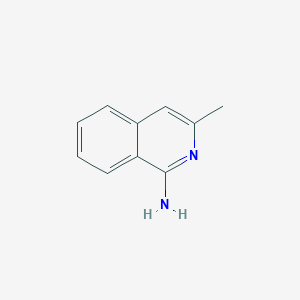
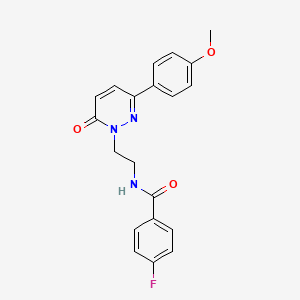
![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)
![3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2805225.png)

